molecular formula C22H22FN3OS B2826320 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207034-46-5

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2826320
CAS No.: 1207034-46-5
M. Wt: 395.5
InChI Key: IHSPTBCTYWEWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure This compound contains several functional groups, including an imidazole ring, a fluorophenyl group, a tolyl group, a thioether linkage, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol.

    Introduction of the Fluorophenyl and Tolyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the imidazole derivative with a suitable thiol compound.

    Attachment of the Pyrrolidine Ring: The final step involves the reaction of the thioether intermediate with a pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings (fluorophenyl and tolyl groups) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, alcohols.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

    Biochemical Research: Could be used as a probe or tool in biochemical studies to investigate molecular mechanisms.

Industry

    Chemical Industry: May be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Protein Binding: The compound could interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((1-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group can significantly influence the compound’s chemical properties, such as its reactivity and stability.
  • Thioether Linkage : The thioether linkage may impart unique electronic properties and influence the compound’s interactions with biological targets.

This article provides a comprehensive overview of the compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c1-16-4-6-17(7-5-16)20-14-24-22(26(20)19-10-8-18(23)9-11-19)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSPTBCTYWEWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.